molecular formula C17H14N4 B14217562 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- CAS No. 824394-82-3

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-

Cat. No.: B14217562
CAS No.: 824394-82-3
M. Wt: 274.32 g/mol
InChI Key: NGTOEEFLEKDLKJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 2-(1H-imidazol-2-yl)benzaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and imidazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents used.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.

Uniqueness: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- is unique due to the presence of both an additional imidazole ring and a methyl group. This structural complexity enhances its potential for diverse chemical reactions and biological activities compared to simpler benzimidazole derivatives.

Properties

CAS No.

824394-82-3

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-1H-benzimidazole

InChI

InChI=1S/C17H14N4/c1-11-5-4-8-14-15(11)21-17(20-14)13-7-3-2-6-12(13)16-18-9-10-19-16/h2-10H,1H3,(H,18,19)(H,20,21)

InChI Key

NGTOEEFLEKDLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3C4=NC=CN4

Origin of Product

United States

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